Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an ethyl ester group and a methoxy-dimethylphenyl moiety, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with piperidine-4-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted piperidine compounds.
Scientific Research Applications
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-piperidinecarboxylate: Similar structure but lacks the methoxy-dimethylphenyl moiety.
4-Methoxy-2,5-dimethylbenzyl chloride: Precursor used in the synthesis of the target compound.
Piperidine-4-carboxylic acid ethyl ester: Another precursor used in the synthesis.
Uniqueness
Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy-dimethylphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-22-18(20)15-6-8-19(9-7-15)12-16-10-14(3)17(21-4)11-13(16)2/h10-11,15H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJMPUYNTBCMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=C(C(=C2)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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